molecular formula C13H11ClFNO B13539802 6-(5-Chloro-2-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile

6-(5-Chloro-2-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile

Cat. No.: B13539802
M. Wt: 251.68 g/mol
InChI Key: DFWNADIMEVULMZ-UHFFFAOYSA-N
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Description

6-(5-Chloro-2-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile: , also known by its systematic name N-{[2-(2-Chloro-6-fluorophenyl)spiro[3.3]hept-2-yl]methyl}ethanamine , has the molecular formula C₁₆H₂₁ClFN and an average mass of 281.796 Da . This compound features a unique spirocyclic structure, which contributes to its interesting properties.

Preparation Methods

Synthetic Routes: The synthetic preparation of this compound involves several steps. One common approach is through cyclization reactions. Here’s a simplified synthetic route:

    Alkylation: Start with 2-chloro-6-fluorophenylacetonitrile. Alkylate it with N-ethylamine to form the spirocyclic intermediate.

    Cyclization: The spirocyclic intermediate undergoes intramolecular cyclization to form the desired compound.

Reaction Conditions: Reaction conditions may vary, but typical conditions include the use of strong bases and solvents suitable for cyclization reactions.

Industrial Production: While there isn’t extensive industrial-scale production data available, research laboratories often synthesize this compound for scientific investigations.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The compound may undergo oxidation reactions, potentially leading to the formation of various functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the spirocyclic carbon.

    Reduction: Reduction of the nitrile group could yield an amine.

Common Reagents and Conditions:

    Base: Strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH) are used for cyclization.

    Solvents: Common solvents include DMF (dimethylformamide) or DMSO (dimethyl sulfoxide).

Major Products: The major products depend on the specific reaction conditions. Potential products include spirocyclic amines and derivatives.

Scientific Research Applications

This compound finds applications in various fields:

    Medicine: Researchers explore its potential as a drug candidate due to its unique structure.

    Chemistry: It serves as a model compound for studying spirocyclic systems.

    Industry: Its reactivity makes it interesting for fine chemical synthesis.

Mechanism of Action

The exact mechanism of action remains an active area of research. its spirocyclic nature suggests interactions with specific biological targets or pathways.

Comparison with Similar Compounds

Properties

Molecular Formula

C13H11ClFNO

Molecular Weight

251.68 g/mol

IUPAC Name

6-(5-chloro-2-fluorophenyl)-2-oxaspiro[3.3]heptane-6-carbonitrile

InChI

InChI=1S/C13H11ClFNO/c14-9-1-2-11(15)10(3-9)13(6-16)4-12(5-13)7-17-8-12/h1-3H,4-5,7-8H2

InChI Key

DFWNADIMEVULMZ-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C#N)C3=C(C=CC(=C3)Cl)F)COC2

Origin of Product

United States

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